molecular formula C48H93NO10 B1162676 N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide CAS No. 606125-07-9

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide

Cat. No.: B1162676
CAS No.: 606125-07-9
M. Wt: 844.3 g/mol
InChI Key: QZNIVVAKPLIDJX-BSLJDOEJSA-N
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Description

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is a complex organic compound belonging to the class of glycosphingolipids. These compounds are characterized by the presence of a saccharide moiety glycosidically attached to a sphingoid base . Glycosphingolipids play crucial roles in cellular processes, including cell-cell communication and signal transduction.

Scientific Research Applications

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide has several scientific research applications:

    Chemistry: It is used as a model compound to study glycosphingolipid synthesis and reactivity.

    Biology: It plays a role in studying cell membrane structure and function, as glycosphingolipids are essential components of cell membranes.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases related to glycosphingolipid metabolism.

    Industry: It is used in the development of novel biomaterials and drug delivery systems.

Safety and Hazards

For safety, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Momor-cerebroside I is involved in several biochemical reactions, primarily due to its structure as a glycosphingolipid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glucocerebrosidase, an enzyme responsible for the hydrolysis of glucocerebrosides into glucose and ceramide . This interaction is crucial for maintaining the balance of sphingolipids in the cell membrane. Additionally, Momor-cerebroside I interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

Momor-cerebroside I affects various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Momor-cerebroside I can modulate the activity of protein kinase C, a key enzyme in signal transduction pathways . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, Momor-cerebroside I impacts cellular metabolism by altering the balance of sphingolipids, which are essential components of cell membranes .

Molecular Mechanism

The molecular mechanism of Momor-cerebroside I involves its binding interactions with various biomolecules. It binds to glucocerebrosidase, facilitating the hydrolysis of glucocerebrosides . This binding interaction is essential for the regulation of sphingolipid metabolism. Additionally, Momor-cerebroside I can inhibit or activate specific enzymes, leading to changes in cellular processes. For example, its interaction with protein kinase C can result in the activation of downstream signaling pathways, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Momor-cerebroside I can change over time. Studies have shown that Momor-cerebroside I is relatively stable under standard storage conditions, but it can degrade over extended periods . This degradation can affect its efficacy in biochemical assays and cellular studies. Long-term exposure to Momor-cerebroside I has been observed to influence cellular functions, including alterations in cell signaling and metabolism . These temporal effects highlight the importance of considering the stability and degradation of Momor-cerebroside I in experimental designs.

Dosage Effects in Animal Models

The effects of Momor-cerebroside I vary with different dosages in animal models. At low doses, Momor-cerebroside I has been shown to have beneficial effects on cellular functions, such as enhancing cell signaling and metabolism . At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular homeostasis and induction of apoptosis . These dosage-dependent effects underscore the importance of optimizing the dosage of Momor-cerebroside I in therapeutic applications.

Metabolic Pathways

Momor-cerebroside I is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It interacts with enzymes such as glucocerebrosidase, which hydrolyzes glucocerebrosides into glucose and ceramide . This interaction is crucial for maintaining the balance of sphingolipids in the cell membrane. Additionally, Momor-cerebroside I can influence metabolic flux and metabolite levels, affecting cellular functions and responses .

Transport and Distribution

Within cells and tissues, Momor-cerebroside I is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, including the cell membrane and intracellular organelles . The distribution of Momor-cerebroside I can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

Momor-cerebroside I is localized to specific subcellular compartments, including the cell membrane and intracellular organelles. This localization is mediated by targeting signals and post-translational modifications that direct Momor-cerebroside I to its functional sites . The subcellular localization of Momor-cerebroside I is essential for its activity and function, influencing cellular processes such as signaling, metabolism, and membrane stability .

Preparation Methods

The synthesis of N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and amide bond formation. The synthetic route typically starts with the preparation of the sphingoid base, followed by glycosylation with the appropriate saccharide moiety. The final step involves the formation of the amide bond with the fatty acid .

Chemical Reactions Analysis

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide is unique among glycosphingolipids due to its specific structure and functional groups. Similar compounds include:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Momor-cerebroside I involves the coupling of a fatty acid to a sphingosine backbone, followed by the addition of a glucose moiety to form the final compound.", "Starting Materials": ["Palmitic acid", "Sphingosine", "Glucose"], "Reaction": [ "Step 1: Activation of palmitic acid with DCC and DMAP", "Step 2: Coupling of activated palmitic acid to sphingosine backbone with EDC and HOBt", "Step 3: Protection of hydroxyl group on glucose with TBDMS", "Step 4: Activation of glucose with TMSOTf", "Step 5: Addition of activated glucose to sphingolipid with BF3•Et2O", "Step 6: Deprotection of TBDMS group with TBAF", "Step 7: Purification of Momor-cerebroside I by column chromatography" ] }

CAS No.

606125-07-9

Molecular Formula

C48H93NO10

Molecular Weight

844.3 g/mol

IUPAC Name

(2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide

InChI

InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1

InChI Key

QZNIVVAKPLIDJX-BSLJDOEJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O

Appearance

Powder

Origin of Product

United States

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